4-Azido-L-phenylalanine HCl
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Overview
Description
4-Azido-L-phenylalanine hydrochloride is an unnatural amino acid derivative of L-phenylalanine. It is widely used in scientific research due to its unique chemical properties, particularly its azide group, which makes it a valuable tool in click chemistry and protein engineering .
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through various chemical reactions, including diazotransfer reactions where an azide donor is reacted with an amino acid precursor .
Industrial Production Methods: Industrial production methods for 4-Azido-L-phenylalanine hydrochloride are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels .
Chemical Reactions Analysis
Types of Reactions: 4-Azido-L-phenylalanine hydrochloride undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate
SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Major Products:
Scientific Research Applications
4-Azido-L-phenylalanine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules
Biology: Incorporated into proteins to study protein-protein interactions and protein folding
Medicine: Utilized in the development of novel therapeutics and drug delivery systems
Industry: Applied in the production of bioconjugates and functionalized materials
Mechanism of Action
The primary mechanism of action of 4-Azido-L-phenylalanine hydrochloride involves its azide group, which can undergo click chemistry reactions to form stable triazole linkages. This allows for the site-specific modification of proteins and other biomolecules, facilitating the study of molecular interactions and the development of new materials .
Comparison with Similar Compounds
- 3-Azido-L-alanine hydrochloride
- 4-Iodo-L-phenylalanine
- 6-Azido-L-lysine hydrochloride
Comparison: 4-Azido-L-phenylalanine hydrochloride is unique due to its specific azide group placement on the phenylalanine molecule, which provides distinct reactivity and stability compared to other azido amino acids. This makes it particularly useful in applications requiring precise molecular modifications .
Properties
IUPAC Name |
2-amino-3-(4-azidophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCXRGSRHCHMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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